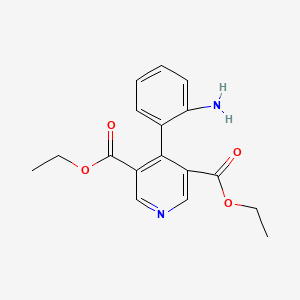
Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate typically involves the reaction of 2-aminobenzaldehyde with diethyl 2,6-pyridinedicarboxylate under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3,5-Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate: A closely related compound with similar structural features.
Ethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate: Another similar compound with slight variations in the ethyl groups.
Uniqueness
3,5-Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both diethyl and aminophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C17H18N2O4
- Molecular Weight : 314.34 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C1=CN=CC(=C1C2=CC=CC=C2N)C(=O)OCC
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of certain proteins involved in cellular signaling pathways, which can lead to diverse biological effects such as:
- Inhibition of Enzymatic Activity : The compound has demonstrated potential as an inhibitor for specific enzymes like JMJD5 and AspH, which are involved in post-translational modifications of proteins. This inhibition can affect cellular processes such as gene expression and cell proliferation .
- Anticancer Properties : Preliminary studies suggest that derivatives of pyridine dicarboxylates exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) indicates that modifications can enhance selectivity and potency against cancer cells .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.
| Study | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Study 1 | JMJD5 Inhibition | 17.9 | JMJD5 |
| Study 2 | AspH Inhibition | ~20 | AspH |
| Study 3 | Cytotoxicity in Cancer Cells | <10 | Various Cancer Cell Lines |
Case Studies
- JMJD5 Inhibition : A study investigated the inhibitory effects of this compound on JMJD5 using a solid-phase extraction coupled to mass spectrometry (SPE-MS) assay. The compound exhibited a moderate inhibitory effect with an IC50 value around 17.9 µM, indicating its potential as a lead compound for further development in targeting this enzyme .
- Anticancer Activity : Another research effort focused on the cytotoxic effects of pyridine derivatives on various cancer cell lines. The results showed that certain derivatives displayed significant cytotoxicity with IC50 values below 10 µM, suggesting that structural modifications could enhance their therapeutic potential against cancer .
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)12-9-19-10-13(17(21)23-4-2)15(12)11-7-5-6-8-14(11)18/h5-10H,3-4,18H2,1-2H3 |
InChI Key |
HCFSVXFPEKWOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1C2=CC=CC=C2N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















